molecular formula C14H12Cl2N2O2 B2429088 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide CAS No. 1183914-12-6

3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2429088
CAS No.: 1183914-12-6
M. Wt: 311.16
InChI Key: HBVRWAWYBQNXQK-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridine ring, a methoxymethyl group attached to the phenyl ring, and a carboxamide group at position 2 of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-N-phenylpyridine-2-carboxamide: Lacks the methoxymethyl group on the phenyl ring.

    3,6-dichloro-N-[2-(methyl)phenyl]pyridine-2-carboxamide: Has a methyl group instead of a methoxymethyl group on the phenyl ring.

Uniqueness

3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-8-9-4-2-3-5-11(9)17-14(19)13-10(15)6-7-12(16)18-13/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVRWAWYBQNXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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